

# Comparative Profile of Hydroxyfasudil and Other ROCK Inhibitors

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## Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

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The table below provides a side-by-side comparison of key ROCK inhibitors, highlighting their origins, potency, and primary applications.

Inhibitor	Relationship / Key Feature	IC50 / Ki Value for ROCK	Primary Clinical/Research Application
Hydroxyfasudil	Active metabolite of Fasudil [1] [2]	Ki = <b>0.17 <math>\mu</math>M</b> [2]	Neurodegenerative diseases, neuroinflammation, cardiovascular research [1] [3]
Fasudil	Parent drug of Hydroxyfasudil; first-generation inhibitor [2]	Ki = <b>0.33 <math>\mu</math>M</b> [2]	Approved for cerebral vasospasm (Japan/China); vascular, pulmonary, and neurodegenerative disease research [4] [2] [5]
Ripasudil	Structurally related fasudil analogue [2]	IC50 = <b>19 nM (ROCK2); 51 nM (ROCK1)</b> [2]	Approved for glaucoma treatment (Japan) as an ophthalmic solution [6] [2]
Netarsudil	Novel, potent inhibitor [6]	N/A (potent ROCK and norepinephrine transporter inhibitor)	Approved for glaucoma (US); promotes corneal endothelial wound healing [6]

Inhibitor	Relationship / Key Feature	IC50 / Ki Value for ROCK	Primary Clinical/Research Application
Y-27632	Widely used research compound [6]	N/A	Preclinical research: accelerates corneal epithelial wound closure, reduces stromal fibrosis [6]
H-1152	Potent, selective second-generation inhibitor [2]	Ki = <b>1.6 nM</b> [2]	Preclinical research tool; shown to decrease phosphorylated tau in neuronal cultures [2] [5]
Dimethylfasudil	More potent fasudil derivative [2]	Ki = <b>1.6 nM</b> [2]	Research tool [2]

A significant advantage of **hydroxyfasudil over fasudil** is its **improved pharmacokinetic profile**. Studies indicate that **hydroxyfasudil** has a **longer plasma half-life and higher biological activity**. [1] After fasudil administration, **hydroxyfasudil** concentrations in plasma can reach about 80% of the original drug within 45 minutes and remain above 50% of the maximum concentration even after 90 minutes. [1]

## Key Experimental Data and Protocols

Here is a summary of experimental findings and methodologies from recent studies involving **hydroxyfasudil**.

### Experimental Autoimmune Encephalomyelitis (EAE) Model [1]

- **Objective:** To evaluate the efficacy of **hydroxyfasudil** in treating EAE, a model for multiple sclerosis.
- **Treatment Protocol:** Female C57BL/6 mice with induced EAE were administered **hydroxyfasudil** via intraperitoneal injection at a dose of **10 mg/kg/day**, starting from the day of immunization for a total of 30 days.
- **Key Findings:**
  - **Clinical Alleviation:** **Hydroxyfasudil** treatment significantly alleviated clinical symptoms of EAE compared to the control group.
  - **Pathological Improvement:** The treatment suppressed inflammation and ameliorated demyelination in the spinal cords of the mice.

- **Proposed Mechanism: Hydroxyfasudil** was found to regulate immune balance by suppressing pro-inflammatory T helper 1 (Th1) and Th17 responses, promoting anti-inflammatory Th2 and regulatory T (Treg) responses, and inducing a shift in microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

## HIV-1 Tat-Induced Blood-Brain Barrier (BBB) Dysfunction Model [3]

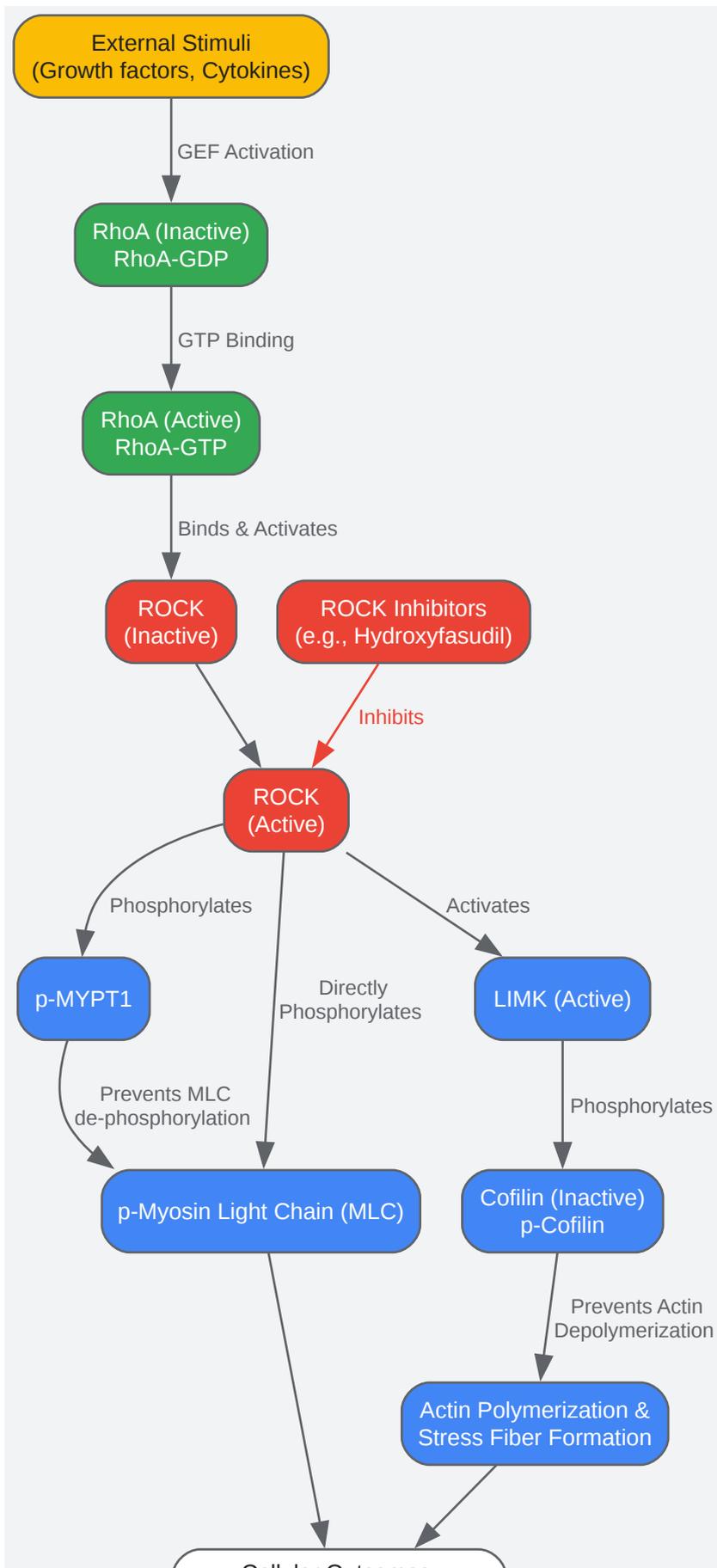
- **Objective:** To investigate the protective effect of **hydroxyfasudil** against HIV-1 Tat protein-induced damage to the blood-brain barrier.
- **Treatment Protocol:** Male C57BL/6 mice (8 weeks old) were administered **hydroxyfasudil (10 mg/kg, i.p.)** 30 minutes before being exposed to HIV-1 Tat (100 µg/kg, i.v.) once daily for seven consecutive days.
- **Key Findings:**
  - **BBB Protection: Hydroxyfasudil** pretreatment weakened HIV-1 Tat-induced Evans Blue leakage, reducing BBB permeability.
  - **Restoration of Protein Expression:** The treatment reversed the HIV-1 Tat-induced downregulation of tight junction proteins ZO-1 and occludin in mouse brain microvessels. It also counteracted the Tat-induced decrease in the Aβ-degrading enzyme Neprilysin (NEP) and the Aβ transporter LRP1, while suppressing the increase in the pro-inflammatory receptor RAGE.

## Diabetic Erectile Dysfunction Model [7]

- **Objective:** To determine the role of hydroxyl fasudil in diabetic neuropathy-related erectile dysfunction.
- **Treatment Protocol:** Type 1 diabetic male rats were administered hydroxyl fasudil (**10 mg/kg/day, i.p.**) for 4 weeks, starting 8 weeks after diabetes induction. Erectile function was evaluated by measuring intracavernosal pressure (ICP) upon electrical stimulation of the cavernous nerve.
- **Key Findings:**
  - **Functional Recovery:** Hydroxyl fasudil treatment preserved the erectile response in diabetic rats.
  - **Molecular Mechanism:** In the Major Pelvic Ganglia (MPG), the treatment reversed diabetes-induced decreases in phosphorylated AKT (Ser473) and increases in phosphorylated PTEN, suggesting a role in restoring pro-survival signaling pathways.

## ROCK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core Rho/ROCK signaling pathway and the points where inhibitors like **hydroxyfasudil** act.



- General Outcomes:
- Increased Contractility
  - Reduced Cell Motility
  - Altered Morphology
  - Profibrotic Gene Expression

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This diagram shows that ROCK inhibitors like **hydroxyfasudil** work by blocking the active site of ROCK, which prevents the phosphorylation of downstream targets like MYPT1 and MLC. This leads to cytoskeletal relaxation, reduced cell contractility, and enhanced cell migration—the fundamental mechanisms behind their therapeutic effects in promoting wound healing, reducing fibrosis, and vasodilation [6].

## Research Considerations and Conclusions

For researchers considering **hydroxyfasudil**, here are the key takeaways:

- **Primary Advantage:** **Hydroxyfasudil**'s primary advantage lies in its **enhanced potency and superior pharmacokinetic profile compared to its parent compound, fasudil**, making it potentially more suitable for chronic conditions requiring long-term treatment [1].
- **Therapeutic Potential:** Preclinical data strongly supports its investigation for **neurodegenerative and neuroinflammatory diseases** (like multiple sclerosis and Alzheimer's disease), as well as conditions involving **blood-brain barrier dysfunction** [1] [5] [3].
- **Safety Profile:** A critical consideration for systemic administration of ROCK inhibitors is their potential to cause **hypotension** due to widespread vasodilation [4]. Strategies like the development of hypoxia-activated prodrugs are being explored to mitigate this systemic effect [4].

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